molecular formula C12H7BrN2 B15053633 2-Bromo-4-phenylnicotinonitrile CAS No. 65996-19-2

2-Bromo-4-phenylnicotinonitrile

Cat. No.: B15053633
CAS No.: 65996-19-2
M. Wt: 259.10 g/mol
InChI Key: BTQGTPOXQWOEGL-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylnicotinonitrile is an organic compound with the molecular formula C12H7BrN2 It is a derivative of nicotinonitrile, featuring a bromine atom and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylnicotinonitrile typically involves the bromination of 4-phenylnicotinonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-(4-bromo-phenyl)-6-phenyl-nicotinonitrile
  • 4-Phenyl-2,6-dibromonicotinonitrile
  • 2-Bromo-4,6-diphenylnicotinonitrile

Uniqueness: 2-Bromo-4-phenylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

2-bromo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQGTPOXQWOEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272527
Record name 3-Pyridinecarbonitrile, 2-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-19-2
Record name 3-Pyridinecarbonitrile, 2-bromo-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65996-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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